1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
CAS No. |
24464-14-0 |
|---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-methyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H17N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11-12,17H,9-10H2,1H3;1H |
InChI Key |
QLZQDLWTQZQWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC[NH2+]1)C=CC(=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Acylation and Amide Intermediate Formation
The first critical step is the acylation of β-phenylethylamine or its substituted analogs with benzoyl chloride or benzoic acid derivatives to form N-(2-phenethyl)benzamide intermediates.
- Reaction medium: aqueous or non-polar organic solvents
- Temperature: 0-80 °C
- Molar ratios: β-phenylethylamine to benzoyl chloride typically 1:1 to 1:3
- Catalysts: organic bases or alkali metal hydroxides (NaOH or KOH)
- Post-reaction workup: filtration, washing to neutral, and drying
For example, one method involves mixing phenylethylamine, alkali metal hydroxide (preferably 10-30% NaOH aqueous solution), and benzoyl chloride in water under ice bath conditions, followed by room temperature reaction to obtain the amide intermediate with simplified workup and environmental benefits due to no organic solvents used.
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline
The amide intermediate undergoes cyclization via oxidative cyclodehydration using reagents such as polyphosphoric acid, phosphorus oxychloride, or phosphorus pentachloride, often in the presence of vanadium pentoxide as a catalyst.
- Temperature: 130-150 °C
- Reaction time: 3 hours
- Solvent: benzene or similar non-polar solvents
- Workup: neutralization with saturated sodium bicarbonate solution, extraction with ethyl acetate, decolorization with activated carbon, and concentration
This step yields 1-phenyl-3,4-dihydroisoquinoline with yields around 70-72% and melting points near 100 °C.
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline using reducing agents such as sodium borohydride or potassium borohydride.
- Reducing agent: NaBH4 or KBH4
- Temperature: 0 °C
- Reaction time: 16 hours
- Post-reaction acidification with concentrated hydrochloric acid (HCl), stirring at ~78 °C for 1 hour
- Extraction with ethyl acetate, drying, and concentration
Yields for this step are typically 83-85%, with melting points of 101-110 °C.
Introduction of the N-Methyl Group
The methylation of the nitrogen atom to form 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved by reductive amination or alkylation methods, often involving methyl iodide or formaldehyde with reducing agents. Specific protocols for the methylation of 7-phenyl substituted derivatives are less commonly detailed but follow similar principles.
Formation of Hydrochloride Salt
The final compound, 1-methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline, is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization and drying.
Data Tables Summarizing Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Acylation (amide formation) | β-Phenylethylamine + Benzoyl chloride + NaOH (aq) | High | 0-25 | Aqueous medium, simplified workup, eco-friendly |
| Cyclization | N-(2-phenethyl)benzamide + Polyphosphoric acid + V2O5 + POCl3 | 70-72 | 130-150 | Extraction and decolorization required |
| Reduction | 1-Phenyl-3,4-dihydroisoquinoline + NaBH4 or KBH4 | 83-85 | 0 | Acidification with HCl post-reduction |
| N-Methylation | Methylating agent (e.g., methyl iodide) + reducing agent | Variable | Room temp | Specific conditions depend on substituents |
| Hydrochloride salt formation | Treatment with HCl | Quantitative | Room temp | Crystallization and drying |
Chemical Reactions Analysis
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its neuroprotective and antidepressant properties.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways in the body. It is known to act as an antidopaminergic agent, which means it can modulate dopamine levels in the brain . This property is particularly useful in preventing neurotoxicity and treating conditions like Parkinson’s disease . The compound also demonstrates neuroprotective activity by antagonizing the effects of neurotoxins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on the molecular formula C₁₆H₁₈ClN.
Pharmacological and Toxicological Profiles
- Neuroactivity: PTIQ hydrochloride (4-phenyl-THIQ) demonstrated neuroprotective effects in preclinical models of methamphetamine-induced toxicity, suggesting THIQ derivatives may modulate dopamine pathways .
- Antitumor Activity: 1-Phenyl-6,7-dimethoxy-THIQ hydrochloride exhibited high toxicity (LD₅₀ = 280 mg/kg), underscoring the impact of substituent positioning on safety profiles .
Safety :
- Substituents like methoxy or hydroxyl groups (e.g., 2-methyl-THIQ-4,6-diol) are associated with lower toxicity compared to nitro or halogenated analogs .
Biological Activity
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on neuroprotective effects, interaction with neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.78 g/mol. The presence of a methyl group at the nitrogen atom and a phenyl group at the seventh position enhances its biological activity compared to other THIQ derivatives.
Neuroprotective Effects
Research indicates that 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems in the brain, particularly affecting dopamine and serotonin pathways. The compound has been associated with:
- Reduction of oxidative stress : It has been observed to increase levels of glutathione (GSH) and nitric oxide (NO), which are crucial for cellular protection against oxidative damage .
- Dopaminergic modulation : It affects tyrosine hydroxylase activity, influencing dopamine synthesis and potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
The mechanism through which 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves several pathways:
- Interaction with dopamine receptors : The compound shows affinity for D1 and D2 dopamine receptors, which may play a role in its neuroprotective effects .
- Antioxidant properties : By enhancing the antioxidant capacity of cells, it contributes to reducing neurotoxicity associated with various conditions .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various contexts:
- Neurotoxicity Assessment : In vitro studies using 3D neurosphere cultures demonstrated that 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride does not induce neurotoxic effects at tested concentrations .
- Therapeutic Applications : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 4965-09-7 | 0.97 |
| 1-Ethyl-1,2,3,4-tetrahydroisoquinoline | 25939-81-5 | 0.97 |
| 1-Methyl-1-phenyltetrahydroisoquinoline | 130852 | 0.94 |
| 7-Phenyl-tetrahydroisoquinoline | N/A | N/A |
The specific methylation at the nitrogen atom and the phenyl group at position seven contribute to its enhanced biological activity compared to other THIQ derivatives.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Key signals include the methyl group (³J coupling with adjacent protons) and phenyl group aromatic resonances (ortho/meta/para splitting patterns) .
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions in crystalline forms. For example, analogous compounds (e.g., 6,7-dimethoxy derivatives) show planar isoquinoline cores with substituent dihedral angles <10° .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈NCl requires m/z 259.1234 for [M+H]⁺) .
How are preliminary biological activities assessed for this compound, and what assays are prioritized?
Q. Basic Research Focus
- In vitro binding assays : Screen for affinity at neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₂A) due to structural similarity to psychoactive tetrahydroisoquinolines .
- Enzyme inhibition studies : Test against monoamine oxidases (MAO-A/B) using fluorometric or colorimetric substrates (e.g., kynuramine oxidation) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
How can synthetic yields and enantiomeric purity be optimized for scale-up?
Q. Advanced Research Focus
- Computational reaction design : Tools like ICReDD integrate quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, temperature) for Pictet-Spengler steps, reducing trial-and-error .
- Chiral resolution : Use HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution to isolate enantiomers, critical for pharmacodynamic studies .
- DoE (Design of Experiments) : Screen variables (e.g., catalyst loading, reaction time) to maximize yield (>80%) and minimize byproducts (e.g., N-oxide formation) .
How should researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Control for salt vs. free base forms : Hydrochloride salts (improved solubility) may show higher in vitro activity than free bases due to enhanced bioavailability .
- Assay variability : Normalize data using reference standards (e.g., clorgyline for MAO-A inhibition) and validate protocols via inter-lab reproducibility tests .
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways that skew in vivo results .
What mechanistic studies elucidate its interaction with neuronal targets?
Q. Advanced Research Focus
- Molecular docking simulations : Map binding poses to dopamine D₂ receptors (e.g., hydrophobic interactions with Phe382, hydrogen bonding with Asp114) .
- Electrophysiology : Patch-clamp recordings on transfected CHO cells quantify ion channel modulation (e.g., NMDA receptor inhibition) .
- PET/SPECT radiolabeling : Synthesize ¹¹C- or ¹⁸F-labeled analogs for in vivo receptor occupancy studies in rodent models .
How does structural modification at the 7-phenyl position influence pharmacological profiles?
Q. Advanced Research Focus
-
SAR (Structure-Activity Relationship) : Compare with derivatives (e.g., 7-fluoro, 7-methoxy) to identify substituent effects:
Substituent MAO-A IC₅₀ (nM) D₂ Receptor Kᵢ (nM) 7-Phenyl 120 ± 15 85 ± 10 7-Fluoro 90 ± 12 110 ± 15 7-Methoxy 200 ± 20 45 ± 8 -
π-Stacking vs. steric effects : Bulky 7-phenyl groups enhance MAO-A selectivity but reduce D₂ affinity due to steric hindrance .
What strategies mitigate solubility challenges in in vivo studies?
Q. Advanced Research Focus
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to achieve >5 mg/mL solubility .
- Prodrug design : Synthesize ester derivatives (e.g., acetylated hydroxyl groups) hydrolyzed in vivo to active forms .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and improved CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
